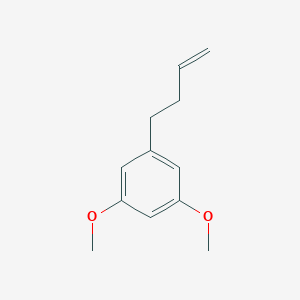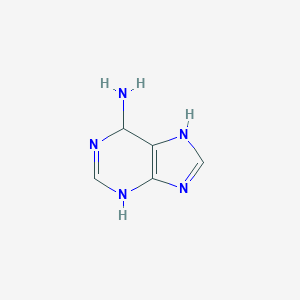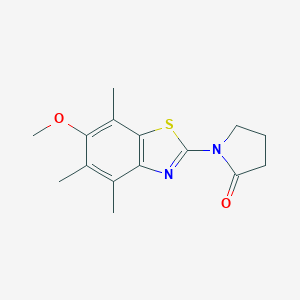
2-Pyrrolidinone, 1-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)-, commonly known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a derivative of benzothiazole and is known for its unique chemical properties that make it useful in various fields of research.
Mécanisme D'action
MPTP works by inhibiting the activity of complex I of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and oxidative stress. This mechanism of action has been linked to the development of Parkinson's disease, which is characterized by the degeneration of dopaminergic neurons in the substantia nigra.
Effets Biochimiques Et Physiologiques
MPTP has been shown to have a range of biochemical and physiological effects. It has been found to induce oxidative stress, inflammation, and apoptosis in various cell types. MPTP has also been shown to affect the function of various neurotransmitter systems, including the dopamine and serotonin systems.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP has several advantages for lab experiments, including its ability to induce selective neurodegeneration in the dopaminergic system. However, MPTP also has several limitations, including its toxicity and potential for off-target effects.
Orientations Futures
There are several future directions for research on MPTP. One area of interest is the development of new treatments for Parkinson's disease that target the mechanisms of MPTP-induced neurodegeneration. Another area of interest is the use of MPTP as a tool to study the role of oxidative stress and inflammation in the development of neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPTP and its potential applications in various fields of research.
Méthodes De Synthèse
MPTP can be synthesized through a multi-step process that involves the reaction of 6-methoxy-4,5,7-trimethyl-2-benzothiazolylamine with pyrrolidinone. This reaction is typically carried out under controlled conditions, with the use of appropriate solvents and reagents.
Applications De Recherche Scientifique
MPTP has been extensively studied for its applications in scientific research. It has been found to have a range of potential uses in the fields of neuroscience, pharmacology, and biochemistry. MPTP has been used as a tool to study the mechanisms of neurodegenerative diseases, such as Parkinson's disease, and to develop new treatments for these conditions.
Propriétés
Numéro CAS |
120165-64-2 |
|---|---|
Nom du produit |
2-Pyrrolidinone, 1-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Formule moléculaire |
C15H18N2O2S |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H18N2O2S/c1-8-9(2)13(19-4)10(3)14-12(8)16-15(20-14)17-7-5-6-11(17)18/h5-7H2,1-4H3 |
Clé InChI |
YSLJVEAQUYRGBM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N3CCCC3=O)C)OC)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)N3CCCC3=O)C)OC)C |
Synonymes |
2-Pyrrolidinone, 1-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





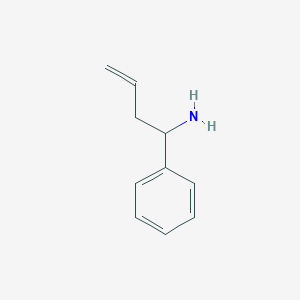

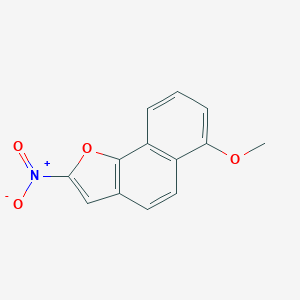

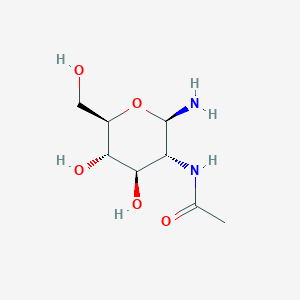
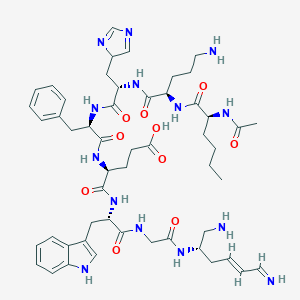
![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)


